molecular formula C24H25N3O2S B2614452 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 898407-74-4

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2614452
CAS RN: 898407-74-4
M. Wt: 419.54
InChI Key: DXZFYWNKRANRHD-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide, also known as ITE, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. ITE is a synthetic derivative of indole-3-carbinol, a compound found in cruciferous vegetables such as broccoli and cabbage.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A novel acid-catalyzed rearrangement technique for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This process is operationally simple, high yielding, and provides a new route for synthesizing anthranilic acid derivatives and oxalamides, showcasing the compound's utility in chemical synthesis (Mamedov et al., 2016).

Pharmacological Activities

Research into the antioxidant, antimicrobial, and cytotoxic properties of novel indole derivatives, including compounds similar to the one , has shown promising results. For instance, 1-ethyl-2-phenyl-3-(phenylethynyl)-1H-indole demonstrated significant induction in glutathione S-transferases (GST) enzyme activity in human liver cancer cell lines without cytotoxic effects, indicating potential therapeutic applications (Kurt-Kızıldoğan et al., 2020).

Material Science and Catalysis

In material science, the promotion of antiferromagnetic exchange interaction in multinuclear copper(ii) complexes through fused oxamato/oxamidato ligands showcases the role of similar compounds in the development of new materials with specific magnetic properties. This research offers insights into the structural basis of magnetic exchange interactions, contributing to advancements in materials science (Weheabby et al., 2018).

Mechanism of Action

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-17(18-8-3-2-4-9-18)26-24(29)23(28)25-16-21(22-12-7-15-30-22)27-14-13-19-10-5-6-11-20(19)27/h2-12,15,17,21H,13-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZFYWNKRANRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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